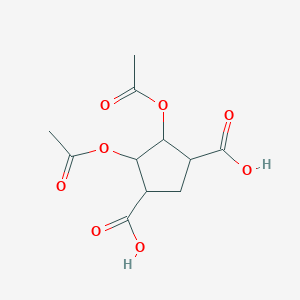
4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C11H14O8. It is a derivative of cyclopentane, featuring two acetyloxy groups at positions 4 and 5, and two carboxylic acid groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid typically involves the acetylation of cyclopentane-1,3-dicarboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Cyclopentane-1,3-dicarboxylic acid: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
4,5-Dihydroxycyclopentane-1,3-dicarboxylic acid: Contains hydroxyl groups instead of acetyloxy groups, leading to different reactivity and applications.
Uniqueness: 4,5-Diacetyloxycyclopentane-1,3-dicarboxylic acid is unique due to its dual acetyloxy and carboxylic acid functionalities, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
CAS No. |
13190-76-6 |
|---|---|
Molecular Formula |
C11H14O8 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
4,5-diacetyloxycyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H14O8/c1-4(12)18-8-6(10(14)15)3-7(11(16)17)9(8)19-5(2)13/h6-9H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
SMYLFRVBFUHHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CC(C1OC(=O)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


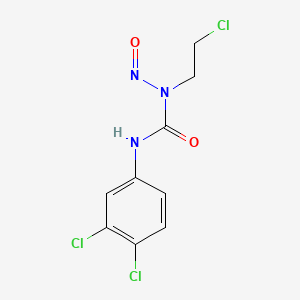

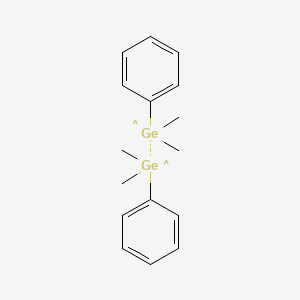
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
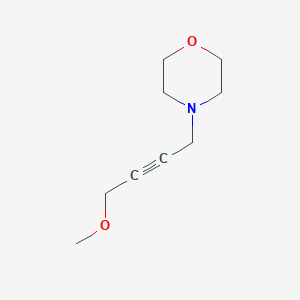
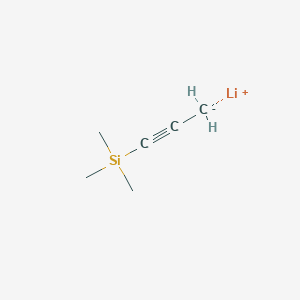
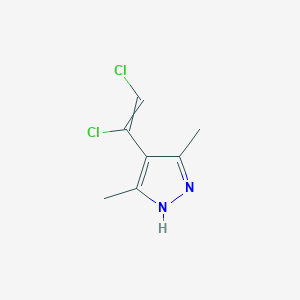
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)
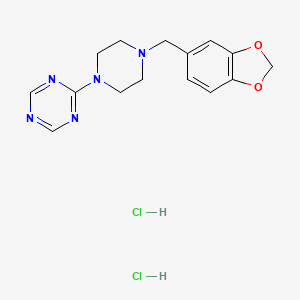
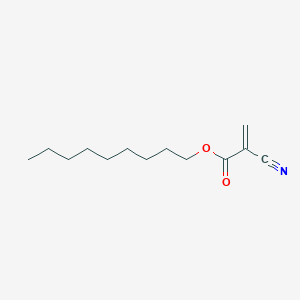
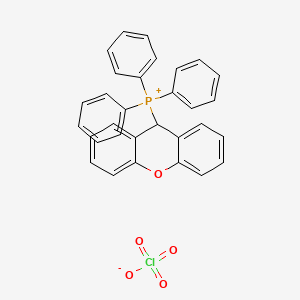

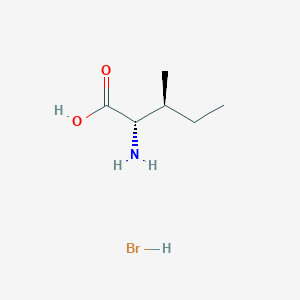
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
